molecular formula C17H21FN2OS B2359526 Cyclohexyl-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone CAS No. 851864-73-8

Cyclohexyl-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone

Cat. No. B2359526
CAS RN: 851864-73-8
M. Wt: 320.43
InChI Key: SUEKLNWJVKEFGF-UHFFFAOYSA-N
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Description

“Cyclohexyl-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone” is a chemical compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a cyclohexyl group, a fluorophenyl group, and a methanone group.


Synthesis Analysis

While specific synthesis methods for this compound are not available, imidazole compounds are generally synthesized using glyoxal and ammonia . The presence of a fluorophenyl group suggests that a fluorination reaction may be involved in its synthesis.


Molecular Structure Analysis

The compound contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . It also has a cyclohexyl group (a six-membered carbon ring), a fluorophenyl group (a benzene ring with a fluorine atom), and a methanone group (a carbonyl group attached to a methyl group).

Scientific Research Applications

Synthesis and Structural Analysis

  • An efficient approach for the synthesis of related heterocyclic compounds involves catalyst- and solvent-free conditions, utilizing microwave-assisted techniques for regioselective synthesis. Theoretical and X-ray structural studies support the understanding of the molecular interactions and conformations in these compounds (Moreno-Fuquen et al., 2019).

Novel Synthesis Methods

  • Research into the synthesis of chemical structures similar to the specified compound has led to the development of convenient procedures, such as the one-pot synthesis method that avoids chromatographic purification steps and yields good results (Stark, 2000).

Potential Biological Applications

  • Enzymatic synthesis in ionic liquids has been explored for the production of caffeic acid phenethyl ester analogues, showcasing the potential for efficient and eco-friendly production methods. These compounds demonstrate strong antiproliferative activities, comparable to known treatments, suggesting potential in cancer research (Kurata et al., 2010).

Fluorination Effects on Inhibition Activity

  • The evaluation of fluorine effects on the inhibitory activity of regioselectively fluorinated compounds reveals potent inhibitors of enzymes, indicating potential pharmaceutical applications. This research emphasizes the importance of fluorination in enhancing the activity of compounds (Hartmann et al., 2004).

Advancements in Fluorophore Synthesis

  • Fluorination of fluorophores has been shown to significantly enhance their photostability and spectroscopic properties. A method for the synthesis of fluorinated benzophenones and related compounds offers scalable access to novel fluorinated fluorophores, which could be applied in biochemical assays and imaging techniques (Woydziak et al., 2012).

properties

IUPAC Name

cyclohexyl-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN2OS/c18-15-8-4-5-13(11-15)12-22-17-19-9-10-20(17)16(21)14-6-2-1-3-7-14/h4-5,8,11,14H,1-3,6-7,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUEKLNWJVKEFGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CCN=C2SCC3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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